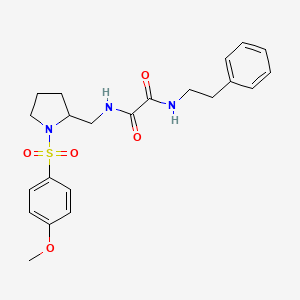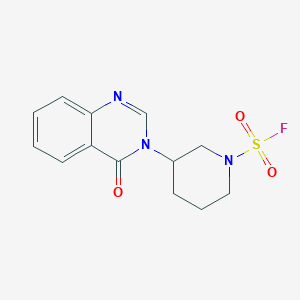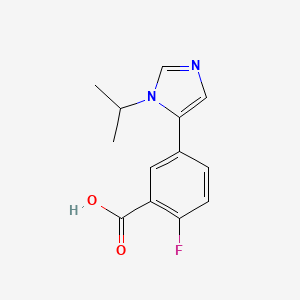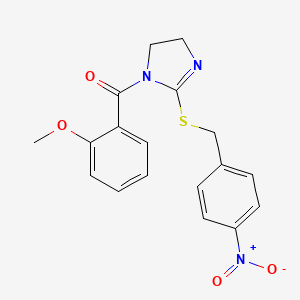![molecular formula C27H30N4O3 B2468828 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1251582-08-7](/img/structure/B2468828.png)
2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. Pyrimidines and their derivatives are important in a wide range of biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to participate in a variety of chemical reactions, often involving the nitrogen atoms in the ring or functional groups attached to the ring .Scientific Research Applications
Radiopharmaceutical Development
One of the prominent applications lies in the development of radioligands for imaging. For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has shown selective ligand activity for the translocator protein (18 kDa), leading to the synthesis of radiolabeled compounds like DPA-714. These compounds, labeled with fluorine-18, allow in vivo imaging using positron emission tomography (PET), aiding in the study of various diseases and their progression (Dollé et al., 2008).
Anticancer Research
In the realm of anticancer research, derivatives of pyrimidineacetamide have been synthesized to identify new anticancer agents. By attaching different aryloxy groups to the pyrimidine ring, compounds demonstrating appreciable cancer cell growth inhibition have been identified, marking a significant step towards developing novel anticancer therapies (Al-Sanea et al., 2020).
Antimicrobial Activity
The synthesis of new pyrimidinone and oxazinone derivatives has shown promising results as antimicrobial agents. Using citrazinic acid as a starting material, a series of compounds with good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, have been developed (Hossan et al., 2012).
Synthetic Chemistry
In synthetic chemistry, the exploration of chemical reactivity and the synthesis of various nitrogen heterocyclic compounds have been conducted. For instance, the chemical behavior of specific pyrimidinylacetamide derivatives has been investigated, leading to the construction of diverse heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines. These studies provide valuable insights into the synthesis strategies and potential applications of these compounds in pharmaceuticals (Farouk et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c1-19(2)20-10-12-22(13-11-20)29-24(32)17-31-16-23(21-8-5-4-6-9-21)25-26(31)27(33)30(18-28-25)14-7-15-34-3/h4-6,8-13,16,18-19H,7,14-15,17H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVNRYPUXWTPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCCOC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2468750.png)
![[6-(4-Benzhydrylpiperazino)-2-phenyl-4-pyrimidinyl]methyl 4-chlorobenzyl sulfide](/img/structure/B2468754.png)
![3,4,5,6-tetrachloro-N-[2-(2-methylphenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2468755.png)

![methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate](/img/structure/B2468759.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2468761.png)
![2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2468762.png)



![8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide](/img/structure/B2468768.png)